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Compound of Interest

Compound Name: N-Furfuryl-p-toluidine

Cat. No.: B1332194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Furfuryl-p-toluidine (IUPAC Name: N-(furan-2-ylmethyl)-4-methylaniline; CAS No: 3139-27-3).

The information presented herein is crucial for the unambiguous identification, characterization,

and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of N-Furfuryl-p-toluidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2-7.4 m 2H
Furanyl CH (positions

3, 4)

~7.0-7.1 d 2H
Toluidinyl Ar-H (ortho

to -NH)

~6.6-6.7 d 2H
Toluidinyl Ar-H (meta

to -NH)

~6.3 m 1H
Furanyl CH (position

5)

~4.3 s 2H -N-CH₂-

~3.8 br s 1H -NH-

~2.2-2.3 s 3H -CH₃

¹³C NMR (Carbon-13) NMR Data[1]

While a detailed experimental spectrum with peak assignments is not publicly available, the

existence of a ¹³C NMR spectrum is documented in the PubChem database.[1] Based on the

structure and data for analogous compounds, the predicted chemical shifts are as follows:
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Chemical Shift (δ) ppm Assignment

~152-154 Furanyl C-O

~145-147 Toluidinyl C-NH

~142-144 Furanyl C-CH₂

~129-131 Toluidinyl Ar-CH (meta to -NH)

~127-129 Toluidinyl C-CH₃

~115-117 Toluidinyl Ar-CH (ortho to -NH)

~110-112 Furanyl CH (position 4)

~107-109 Furanyl CH (position 3)

~45-47 -N-CH₂-

~20-22 -CH₃

Infrared (IR) Spectroscopy
The following table summarizes the expected characteristic infrared absorption bands for N-
Furfuryl-p-toluidine based on its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch

~3100-3000 Medium
C-H stretch (aromatic and

furan)

~2950-2850 Medium
C-H stretch (aliphatic -CH₂-

and -CH₃)

~1620-1600 Strong C=C stretch (aromatic ring)

~1520-1500 Strong C=C stretch (furan ring)

~1320-1250 Strong C-N stretch (aromatic amine)

~1015 Strong C-O-C stretch (furan ring)

~810 Strong
C-H out-of-plane bend (p-

disubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry data for N-Furfuryl-p-toluidine is available through Gas Chromatography-

Mass Spectrometry (GC-MS).[1]

m/z Relative Intensity Assignment

187 Moderate [M]⁺ (Molecular Ion)

186 Moderate [M-H]⁺

106 High [C₇H₈N]⁺ (Toluidine fragment)

81 Very High [C₅H₅O]⁺ (Furfuryl cation)

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are essential for

reproducibility and data integrity.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-Furfuryl-p-toluidine in approximately 0.6-0.8

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically

used as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is generally required due to the lower natural

abundance of ¹³C. The spectral width should encompass the expected range for carbon

nuclei in the molecule (typically 0-160 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl

plates.

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium

bromide (KBr) powder (approx. 100 mg) and press into a transparent pellet.

ATR: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample

directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like N-Furfuryl-p-toluidine, Gas

Chromatography (GC) is an ideal method for sample introduction, which also provides

separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for generating ions. A standard

electron energy of 70 eV is typically used.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector records the abundance of each ion.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like N-Furfuryl-p-toluidine.
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Compound Synthesis & Purification

Spectroscopic Analysis
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Confirmation

Purity Assessment

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of N-Furfuryl-p-toluidine.
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Relationship between spectroscopic data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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